2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone
Description
Significance of Pyrrolidine-Containing Scaffolds in Organic Synthesis
The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a foundational structure in a vast array of biologically active molecules, both natural and synthetic. mdpi.commdpi.comfrontiersin.org This scaffold is a key building block in organic synthesis and is a characteristic feature of many ligands and organocatalysts. mdpi.com Chiral pyrrolidines, in particular, have become central to the field of organocatalysis, effectively promoting a variety of chemical transformations in an enantioselective and environmentally friendly manner. mdpi.com
The prevalence of the pyrrolidine motif in numerous FDA-approved drugs underscores its pharmacological importance. researchgate.net Its structure is integral to a wide range of therapeutic agents, including vitamins, hormones, and alkaloids. mdpi.com The non-planarity of the saturated pyrrolidine ring allows for a three-dimensional exploration of pharmacophore space, which is a significant advantage in drug design. researchgate.net The stereochemistry of substituents on the pyrrolidine ring can lead to different biological profiles due to varied binding modes with enantioselective proteins. researchgate.net
Table 1: Examples of Marketed Drugs Containing a Pyrrolidine Scaffold
| Drug Name | Therapeutic Class |
|---|---|
| Captopril | Antihypertensive |
| Raclopride | Antipsychotic |
| Anisomycin | Antibiotic |
| Asunaprevir | Antiviral |
| Sulpiride | Antipsychotic |
| Gemifloxacin | Antibiotic |
This table is illustrative and not exhaustive.
Importance of α-Amino Ketone and Amide Functionalities in Chemical Research
The chemical structure of 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone features both an α-amino ketone and an amide functionality, both of which are of considerable interest in chemical research.
The α-amino ketone motif is a substructure present in numerous bioactive molecules, natural products, and pharmaceuticals. nih.govrsc.org These compounds are not only of interest for their biological activities but also serve as versatile building blocks for the synthesis of other polyfunctional molecules due to the reactivity of the carbonyl group. nih.gov For instance, they can be reduced to form α-amino alcohols or oxidized to produce α-amino acids. nih.gov Enantiomerically pure α-amino ketones are particularly valuable in the synthesis of natural products and in pharmacological research. researchgate.net The development of new asymmetric methods for the preparation of chiral α-amino ketones remains a significant goal in chemical synthesis. nih.gov
The amide functional group is of paramount importance in both chemistry and biology. researchgate.netpulsus.com It forms the backbone of peptides and proteins, where it is known as the peptide bond. libretexts.org The stability of the amide bond, attributed to resonance, makes it a reliable component in organic synthesis. solubilityofthings.com Amide bond formation is one of the most frequently performed reactions in the pharmaceutical industry, with approximately a quarter of all marketed drugs containing at least one amide bond. rsc.org Amides are generally less reactive than other carbonyl compounds, which contributes to their stability in biological systems. libretexts.org However, they can undergo various transformations, such as hydrolysis under acidic or basic conditions to yield carboxylic acids and amines. libretexts.org
Overview of Research Trajectories for Related Chemical Structures
While specific research on this compound is not extensively documented in publicly available literature, the research trajectories of analogous structures provide insight into its potential areas of academic and industrial interest. Research into compounds containing the 2-aminopentanophenone scaffold, for example, has led to the discovery of potent inhibitors of dopamine (B1211576) and norepinephrine (B1679862) transporters. nih.gov
The synthesis of various 2-amino-1-(pyrrolidin-1-yl)ethanone and 2-amino-1-(piperidin-1-yl)ethanone derivatives is a recurring theme in medicinal chemistry research. These efforts often focus on evaluating their biological activities, which can span a wide range of therapeutic areas. For instance, the synthesis of novel 2-[(4-hydroxy-6-methylpyrimidin-2-yl)amino]-1-(4-substituted) ethanone (B97240) derivatives has been explored for their potential biological applications. researchgate.net Similarly, studies on 2-amino-1,4-dihydropyrimidines have investigated their potential as multitarget antibacterial agents. researchgate.net
The structural motif of a pyrrolidine ring connected to an ethanone backbone is also found in compounds investigated for their effects on the central nervous system. Dopamine D1 receptor modulators have been developed that feature a bicyclic amine framework similar to the pyrrolidine structure. vulcanchem.com The exploration of such compounds highlights the ongoing interest in the development of novel neurologically active agents.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-1-(2-methylpyrrolidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-6-3-2-4-9(6)7(10)5-8/h6H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADICZXSZCCYQBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation Studies of 2 Amino 1 2 Methylpyrrolidin 1 Yl Ethanone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis
NMR spectroscopy is a powerful tool for investigating the structure of molecules in solution. For 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone, NMR can provide detailed insights into the conformation of the five-membered pyrrolidine (B122466) ring, the relative stereochemistry of the chiral center, and the dynamic equilibrium between different rotational isomers.
Vicinal Coupling Constants for Ring Conformation
The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve steric strain. These conformations are typically described as either "envelope" (where one atom is out of the plane of the other four) or "twist" (where two adjacent atoms are displaced on opposite sides of a plane defined by the other three). The exact conformation can be determined by analyzing the vicinal proton-proton coupling constants (³JHH) around the ring.
The magnitude of a ³JHH value is related to the dihedral angle (φ) between the coupled protons, as described by the Karplus equation. By measuring the full set of coupling constants for the methylene (B1212753) protons of the pyrrolidine ring, it is possible to calculate the dihedral angles and, consequently, model the ring's preferred conformation in solution. For instance, a larger coupling constant is typically observed for protons in a trans arrangement (dihedral angle ~180°), while a smaller coupling constant is seen for gauche protons (dihedral angle ~60°).
Table 1: Illustrative Vicinal Coupling Constants (³JHH) for a Hypothetical Conformation of the 2-Methylpyrrolidine (B1204830) Ring. This table presents expected values for discussion purposes, as specific experimental data for the title compound is not publicly available.
| Coupling Protons | Dihedral Angle (φ) | Expected ³JHH (Hz) | Conformation Indicated |
|---|---|---|---|
| H3a-H4a | ~40° | 3-5 | cis |
| H3a-H4b | ~160° | 8-10 | trans |
| H3b-H4a | ~80° | 1-3 | gauche |
| H3b-H4b | ~40° | 3-5 | cis |
| H4a-H5a | ~35° | 4-6 | cis |
| H4a-H5b | ~155° | 8-10 | trans |
| H4b-H5a | ~85° | 1-3 | gauche |
| H4b-H5b | ~35° | 4-6 | cis |
NOE-based Studies for Relative Stereochemistry
The Nuclear Overhauser Effect (NOE) is a phenomenon where the magnetization of one nucleus is transferred to a spatially close nucleus (typically within 5 Å), regardless of the number of bonds separating them. Two-dimensional NOE spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are used to detect these through-space interactions, which are crucial for determining the relative stereochemistry of substituents on the pyrrolidine ring.
For this compound, the key stereochemical feature is the orientation of the methyl group at the C2 position. An NOE correlation between the protons of the C2-methyl group and a proton on the C5 position would indicate that these groups are on the same face of the ring (cis relationship). Conversely, the absence of such a correlation, coupled with an NOE to a C3 proton, would suggest a trans relationship.
Table 2: Expected Key NOE Correlations for Determining Relative Stereochemistry. This table presents expected correlations for discussion purposes.
| Irradiated Protons | Observed NOE | Implied Proximity | Stereochemical Conclusion |
|---|---|---|---|
| C2-CH₃ | H5 (one of two) | C2-CH₃ and H5 are on the same face of the ring | cis isomer |
| C2-CH₃ | H3 (one of two) | C2-CH₃ and H3 are on the same face of the ring | Consistent with both isomers, but pattern differs |
| C2-H | H5 (the other) | C2-H and H5 are on the same face of the ring | trans isomer |
Variable Temperature NMR for Rotameric Equilibria
The amide bond between the carbonyl carbon and the pyrrolidine nitrogen (C(O)-N) has significant partial double-bond character due to resonance. This restricts rotation around the bond, leading to the existence of two distinct planar conformations, or rotamers (often referred to as E/Z isomers). At room temperature, the interconversion between these rotamers is often slow on the NMR timescale, resulting in the appearance of two separate sets of signals for the nuclei near the amide bond. researchgate.net
Variable-temperature (VT) NMR is used to study this dynamic process. nih.gov As the temperature of the sample is increased, the rate of rotation around the amide bond increases. This causes the distinct signals for each rotamer to broaden, move closer together, and eventually merge into a single, time-averaged signal at a specific temperature known as the coalescence temperature (Tc). rsc.org From the coalescence temperature and the initial frequency separation of the signals (Δν), the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing quantitative information about the stability of the rotamers.
Table 3: Illustrative Data from a Hypothetical VT-NMR Experiment. This table presents hypothetical values for discussion purposes.
| Temperature | Observation for a Pyrrolidine Proton (e.g., H5) |
|---|---|
| Low Temperature (e.g., 250 K) | Two distinct signals observed (e.g., δ 3.40 and δ 3.65 ppm) |
| Intermediate Temperature | Signals broaden and move closer |
| Coalescence Temperature (Tc) | A single broad signal is observed |
| High Temperature (e.g., 350 K) | A single sharp, averaged signal is observed |
X-ray Crystallographic Analysis for Absolute and Relative Stereochemistry
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique provides precise coordinates for each atom, allowing for the unambiguous determination of bond lengths, bond angles, and torsion angles. For a chiral compound like this compound, X-ray crystallography can establish both the relative and absolute stereochemistry. bibliotekanauki.pl The absolute configuration is typically determined through the analysis of anomalous dispersion effects, often quantified by the Flack parameter.
Analysis of Crystal Packing and Intermolecular Interactions
Table 4: Expected Hydrogen Bond Parameters in the Crystal Structure. This table presents typical values for such interactions.
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H···A Distance (Å) | D-H···A Angle (°) | Motif |
|---|---|---|---|---|---|
| N-H | H | O=C | ~2.8 - 3.2 | ~150 - 180 | Chain or Dimer |
| C-H | H | O=C | ~3.0 - 3.5 | ~120 - 160 | Network Stabilization |
Hirshfeld Surface Analysis for Non-Covalent Interactions
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal structure. nih.govnih.gov The Hirshfeld surface is a unique boundary for a molecule within a crystal, and it can be mapped with various properties to highlight different aspects of the intermolecular environment. A map of the normalized contact distance (d_norm) is particularly useful, as it displays regions of close intermolecular contact as red spots, which typically correspond to hydrogen bonds and other significant interactions.
Table 5: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis. Data is based on typical values for similar organic molecules containing N, O, and H.
| Contact Type | Percentage Contribution (%) | Description |
|---|---|---|
| H···H | 40 - 55% | van der Waals forces, general packing |
| O···H / H···O | 15 - 25% | N-H···O and C-H···O hydrogen bonds |
| N···H / H···N | 5 - 15% | N-H···O hydrogen bonds (from the N perspective) |
| C···H / H···C | 5 - 10% | Weak C-H···π or van der Waals interactions |
| Other | < 5% | Minor contacts (C···C, C···N, etc.) |
Vibrational Spectroscopy (IR, Raman) for Functional Group Environment and Hydrogen Bonding Networks
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a powerful non-destructive method for identifying the functional groups within a molecule and probing the non-covalent interactions, such as hydrogen bonds, that define its higher-order structure. For this compound, these techniques are crucial for confirming the presence of its key structural motifs: the primary amine (-NH₂), the tertiary amide (C=O), the pyrrolidine ring, and the methyl group.
The vibrational modes of these groups give rise to characteristic peaks in the IR and Raman spectra. The exact position, intensity, and shape of these peaks are highly sensitive to the local chemical environment, including the formation of hydrogen bonds. nih.gov
Key Functional Group Analysis:
Amine (N-H) Vibrations: The primary amine group is expected to show symmetric and asymmetric stretching vibrations typically in the 3300-3500 cm⁻¹ region. scirp.org The corresponding N-H bending (scissoring) vibration is anticipated around 1590-1650 cm⁻¹.
Amide (C=O) Vibration: The carbonyl (C=O) stretching vibration of the tertiary amide is one of the most intense and characteristic bands in the IR spectrum, typically appearing in the range of 1630-1680 cm⁻¹. Its exact frequency is a sensitive indicator of the strength of hydrogen bonding.
C-N Vibrations: Stretching vibrations for the C-N bonds of the amine and the amide are expected in the fingerprint region, generally between 1020-1250 cm⁻¹.
Alkyl (C-H) Vibrations: The molecule contains C-H bonds in the pyrrolidine ring and the methyl group. Asymmetric and symmetric stretching vibrations are expected in the 2850-3000 cm⁻¹ range, while bending vibrations occur around 1375 cm⁻¹ (symmetric methyl bend) and 1450 cm⁻¹ (asymmetric methyl and methylene scissoring bends).
Hydrogen Bonding Networks: The presence of a hydrogen bond donor (the -NH₂ group) and a hydrogen bond acceptor (the carbonyl oxygen) allows for the formation of significant intermolecular hydrogen bonds (N-H···O=C). nih.gov This type of interaction can lead to the formation of dimers or larger molecular aggregates in the solid state or in concentrated solutions. nih.govacs.org
The formation of these hydrogen bonds has distinct spectroscopic signatures:
Red Shift of C=O Stretch: The carbonyl stretching frequency is lowered (shifted to a lower wavenumber) as the hydrogen bond weakens the C=O double bond.
Broadening and Red Shift of N-H Stretch: The N-H stretching bands become broader and are also shifted to lower wavenumbers due to their involvement in hydrogen bonding. researchgate.net
By analyzing these spectral shifts, the strength and nature of the hydrogen bonding network can be inferred. Raman spectroscopy provides complementary information, as symmetric vibrations and non-polar bonds often yield strong Raman signals where IR signals may be weak. scirp.org
Table 1: Expected Vibrational Modes for this compound This table presents the predicted vibrational frequencies based on typical ranges for the functional groups present in the molecule.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| Asymmetric & Symmetric Stretch | N-H (Primary Amine) | 3300 - 3500 | IR, Raman |
| Asymmetric & Symmetric Stretch | C-H (Alkyl) | 2850 - 3000 | IR, Raman |
| Stretch | C=O (Tertiary Amide) | 1630 - 1680 | IR (Strong) |
| Bending (Scissoring) | N-H (Primary Amine) | 1590 - 1650 | IR |
| Bending (Scissoring/Deformation) | C-H (Alkyl) | 1375 - 1465 | IR |
| Stretch | C-N | 1020 - 1250 | IR |
Chiral Chromatography for Enantiomeric Purity Assessment
The this compound molecule possesses a stereocenter at the C2 position of the pyrrolidine ring where the methyl group is attached. This chirality means the compound can exist as a pair of non-superimposable mirror images, or enantiomers: (R)-2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone and (S)-2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone. Assessing the enantiomeric purity, or the relative amount of each enantiomer in a sample, is critical in many chemical and pharmaceutical contexts.
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the predominant technique for this purpose. nih.gov The principle of chiral HPLC is based on the differential interaction between the two enantiomers and the chiral environment of the stationary phase, leading to different retention times and thus, separation. sigmaaldrich.com
Methodology for Enantiomeric Separation:
Chiral Stationary Phases (CSPs): The choice of CSP is paramount for achieving separation. For compounds containing primary amine groups and stereocenters, several types of CSPs are effective:
Polysaccharide-based CSPs: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) are widely used and offer broad applicability. nih.gov
Macrocyclic Glycopeptide CSPs: Stationary phases like those based on teicoplanin (e.g., Astec CHIROBIOTIC T) are particularly effective for separating underivatized amino compounds due to their ability to engage in multiple types of chiral recognition interactions, including hydrogen bonding, ionic interactions, and steric repulsion. sigmaaldrich.comchromatographytoday.com
Crown Ether-based CSPs: These are especially useful for the enantioseparation of primary amine compounds. nih.gov
Mobile Phase Optimization: The composition of the mobile phase (the solvent that carries the sample through the column) is optimized to achieve the best balance of retention and resolution. Common mobile phases include mixtures of alkanes like hexane (B92381) or heptane (B126788) with alcohols such as ethanol (B145695) or isopropanol. Additives like triethylamine (B128534) (TEA) or trifluoroacetic acid (TFA) may be used to improve peak shape and resolution by interacting with the analyte or the stationary phase.
Derivatization: In cases where direct separation is difficult, the enantiomers can be chemically modified with a chiral derivatizing agent to form diastereomers. These diastereomeric pairs have different physical properties and can be separated on a standard, non-chiral HPLC column. sigmaaldrich.com However, direct analysis on a CSP is often preferred to avoid additional reaction steps. sigmaaldrich.com
The result of a successful chiral HPLC analysis is a chromatogram showing two distinct peaks, one for each enantiomer. The area under each peak is proportional to the concentration of that enantiomer, allowing for the calculation of the enantiomeric excess (e.e.) or enantiomeric ratio.
Table 2: Representative Parameters for Chiral HPLC Method This table outlines a hypothetical set of conditions for the enantiomeric purity assessment of this compound.
| Parameter | Description |
| Column | Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica) |
| Dimensions | 250 mm length x 4.6 mm internal diameter, 5 µm particle size |
| Mobile Phase | n-Hexane / Isopropanol / Triethylamine (e.g., 80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Expected Outcome | Baseline separation of the (R)- and (S)-enantiomers with distinct retention times. |
Mechanistic and Reaction Chemistry Investigations of 2 Amino 1 2 Methylpyrrolidin 1 Yl Ethanone
Reactivity of the Amino Group
The primary amino group (-NH₂) is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This nucleophilicity is the basis for its participation in a variety of substitution and addition-elimination reactions.
Nucleophilic Substitution Reactions
As a nucleophile, the amino group of 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone can react with electrophilic carbon centers, such as those in alkyl halides. studymind.co.uklibretexts.org This reaction proceeds via a standard nucleophilic substitution mechanism (Sɴ2 for primary or secondary halides), where the nitrogen atom displaces a leaving group.
The initial reaction with an alkyl halide (R-X) would yield a secondary amine. However, the resulting secondary amine is also nucleophilic and can react with another molecule of the alkyl halide. This process can continue, leading to the formation of a tertiary amine and potentially a quaternary ammonium salt, resulting in a mixture of products. studymind.co.uk To favor the formation of the primary amine, an excess of the amine reactant can be used. studymind.co.uk
Table 1: Expected Products of Nucleophilic Substitution with an Alkyl Halide
| Reactant | Expected Product | Product Class |
|---|---|---|
| Methyl Iodide (1 eq.) | N-Methyl-1-(2-methylpyrrolidin-1-yl)ethan-2-amine | Secondary Amine |
Amide Bond Formation and Derivatization
One of the most fundamental reactions of primary amines is the formation of amides through acylation. This transformation is crucial for derivatization, often employed to modify a molecule's properties or to prepare it for analysis. ut.eenih.govresearchgate.net The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of a carboxylic acid derivative. libretexts.org
Commonly, a more reactive carboxylic acid derivative, such as an acid chloride or acid anhydride, is used to facilitate the reaction. libretexts.org Alternatively, a carboxylic acid can be reacted directly with the amine using a coupling agent like dicyclohexylcarbodiimide (DCC) to activate the carboxyl group.
Table 2: Amide Formation and Derivatization Reagents
| Acylating Agent | Product Name |
|---|---|
| Acetyl Chloride | N-(2-(2-methylpyrrolidin-1-yl)-2-oxoethyl)acetamide |
| Benzoic Acid / DCC | N-(2-(2-methylpyrrolidin-1-yl)-2-oxoethyl)benzamide |
Reactions with Carbonyl Compounds (e.g., Imine Formation)
Primary amines react with aldehydes and ketones in an acid-catalyzed, reversible reaction to form imines, also known as Schiff bases. fiveable.melibretexts.orglibretexts.orgresearchgate.netnih.gov This reaction is a cornerstone of carbonyl chemistry and involves a two-part addition-elimination mechanism. jove.comchemistrysteps.com
The mechanism begins with the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon. fiveable.melibretexts.org This is followed by proton transfers to form a neutral tetrahedral intermediate called a carbinolamine. libretexts.orgjove.com Under mildly acidic conditions (optimal pH is typically around 4.5 to 5), the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). libretexts.orgjove.com The subsequent elimination of water generates a resonance-stabilized iminium ion, which is then deprotonated to yield the final imine product. libretexts.orglibretexts.orgjove.com
Table 3: Imine Formation with Various Carbonyl Compounds
| Carbonyl Reactant | Expected Imine Product |
|---|---|
| Benzaldehyde | (E)-1-(2-methylpyrrolidin-1-yl)-2-(benzylideneamino)ethanone |
| Acetone | 2-((propan-2-ylidene)amino)-1-(2-methylpyrrolidin-1-yl)ethanone |
Transformations of the Ethanone (B97240) Moiety
The ketone carbonyl group (C=O) in the ethanone portion of the molecule is electrophilic at the carbon atom and can undergo nucleophilic addition reactions, most notably reduction. It is generally resistant to oxidation except under harsh conditions. libretexts.org
Reduction Reactions to Amino Alcohols
The ketone functional group can be readily reduced to a secondary alcohol, transforming the ethanone moiety into an ethanol (B145695) group. This conversion yields a 1,2-amino alcohol, a valuable chiral building block in organic synthesis. scielo.br Common stoichiometric reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). wikipedia.orgorganicreactions.org
The reduction of the prochiral ketone creates a new stereocenter at the carbonyl carbon. Given the existing stereocenter at the 2-position of the pyrrolidine (B122466) ring, the reduction will result in the formation of diastereomers (syn and anti isomers). The stereochemical outcome can often be influenced by the choice of reducing agent and reaction conditions, with some methods providing high levels of stereoselectivity. wikipedia.orgnih.gov
Table 4: Common Reagents for Ketone Reduction
| Reducing Agent | Solvent | Product |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol / Ethanol | 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanol |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether / THF | 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanol |
Oxidation Reactions to Carboxylic Acid Derivatives
Unlike aldehydes, ketones are resistant to oxidation under mild conditions. libretexts.orgjove.com Their oxidation typically requires strong oxidizing agents and high temperatures, which can lead to the cleavage of carbon-carbon bonds, resulting in a mixture of carboxylic acid products. libretexts.orgjove.com Therefore, the direct oxidation of the ethanone moiety in this compound to a carboxylic acid derivative without cleaving the molecule is challenging.
A potential, albeit indirect, pathway involves the Baeyer-Villiger oxidation. This reaction uses a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), to convert a ketone into an ester. libretexts.orgchemistrysteps.com In this case, the reaction would theoretically insert an oxygen atom between the carbonyl carbon and the adjacent methylene (B1212753) carbon, yielding an ester. This ester could subsequently be hydrolyzed under acidic or basic conditions to produce a carboxylic acid and an alcohol. However, the strong oxidizing and acidic/basic conditions required for this two-step process may not be compatible with the amino group present in the molecule, potentially leading to side reactions or degradation.
Alpha-Functionalization Reactions of the Ketone
The ketone moiety in this compound possesses a carbon atom adjacent to the carbonyl group, known as the alpha-carbon (α-carbon). The protons attached to this carbon exhibit enhanced acidity due to the electron-withdrawing nature of the carbonyl and the ability of the resulting conjugate base to be stabilized by resonance. This conjugate base is known as an enolate. masterorganicchemistry.comlibretexts.org The formation of this enolate intermediate is the cornerstone of alpha-functionalization, as it transforms the α-carbon into a potent nucleophile capable of reacting with a variety of electrophiles. masterorganicchemistry.com
The reaction is typically initiated by treating the ketone with a suitable base. The choice of base is critical and can influence whether the reaction is under kinetic or thermodynamic control, although for this specific molecule with only one enolizable position, the primary concern is achieving complete deprotonation. bham.ac.uk While moderately strong bases like alkoxides can establish an equilibrium with a small concentration of the enolate, strong, non-nucleophilic bases such as Lithium diisopropylamide (LDA) are often employed to ensure irreversible and quantitative formation of the lithium enolate. libretexts.orgbham.ac.uk
Once formed, the enolate can participate in numerous carbon-carbon bond-forming reactions. A primary example is α-alkylation, where the nucleophilic enolate attacks an alkyl halide in an S(_N)2 reaction to form a new C-C bond at the alpha position. masterorganicchemistry.com182.160.97 This reaction provides a direct method for elaborating the carbon skeleton adjacent to the carbonyl group. Other electrophiles, such as aldehydes (in aldol reactions) or acyl chlorides, can also be used to introduce different functional groups. youtube.com
While specific research on the alpha-functionalization of this compound is limited, the principles can be illustrated by studies on structurally similar N-acyl pyrrolidine systems. Research on chiral prolinol amide enolates, for instance, demonstrates that these intermediates are strongly nucleophilic and react efficiently with various alkyl halides. harvard.edu The data below, adapted from studies on related chiral amide systems, illustrates the typical yields and stereoselectivities observed in such α-alkylation reactions.
| Entry | Electrophile (R-X) | Base | Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|---|---|
| 1 | CH₃I | LDA | THF, -78 °C | α-methylated product | 95 | 95:5 |
| 2 | CH₂=CHCH₂Br (Allyl bromide) | LDA | THF, -78 °C | α-allylated product | 91 | 96:4 |
| 3 | C₆H₅CH₂Br (Benzyl bromide) | LDA | THF, -78 °C | α-benzylated product | 93 | >97:3 |
| 4 | CH₃CH₂I | LHMDS | THF, -78 °C to 0 °C | α-ethylated product | 88 | 94:6 |
Note: This data is representative of α-alkylation reactions on chiral N-acyl systems and serves to illustrate the expected reactivity and selectivity.
Reactivity and Transformations of the Pyrrolidine Ring System
The pyrrolidine ring is a five-membered saturated N-heterocycle that is generally stable due to its low ring strain compared to smaller rings like aziridines and azetidines. researchgate.net However, under specific conditions, the ring can undergo transformations either through cleavage of its bonds or by functionalization of its C-H bonds.
Cleavage of the unstrained C-N bonds in a pyrrolidine ring is a challenging transformation that typically requires activation of the amide bond. acs.org Modern synthetic methods have utilized photoredox and Lewis acid catalysis to achieve reductive ring-opening of N-acyl pyrrolidines. nih.govchemrxiv.org In this approach, a single-electron transfer from an excited photocatalyst to the amide carbonyl, which is activated by coordination to a Lewis acid (e.g., Zn(OTf)₂), generates an aminoketyl radical intermediate. acs.orgnih.gov This intermediate can then undergo site-selective cleavage of the C2-N bond to form a carbon-centered radical, which can be trapped to yield a linear amino-ketone product. acs.orgchemrxiv.org
Studies have shown that N-benzoyl pyrrolidines are particularly effective substrates for this transformation, whereas N-acetyl groups are less reactive. acs.org The regioselectivity of the cleavage is influenced by the stability of the resulting radical; cleavage occurs at the more substituted carbon (C2 in this case) to generate a more stable secondary radical. acs.orgnih.gov This method allows for the deconstructive functionalization of the pyrrolidine skeleton, converting the cyclic framework into a linear one. researchgate.net
| Entry | Substrate (N-Acyl Pyrrolidine) | Catalyst System | Conditions | Yield of Ring-Opened Product (%) |
|---|---|---|---|---|
| 1 | N-Benzoyl-2-methylpyrrolidine | Ir(4-Fppy)₃ / Zn(OTf)₂ | Blue LEDs, CH₂Cl₂, 12 h | 88 |
| 2 | N-Benzoyl-2-phenylpyrrolidine | Ir(ppy)₃ / Zn(OTf)₂ | Blue LEDs, CH₂Cl₂, 12 h | 85 |
| 3 | N-Benzoyl-pyrrolidine-2-carboxamide | Ir(4-Fppy)₃ / Zn(OTf)₂ | Blue LEDs, CH₂Cl₂/DMF, 24 h | 65 |
| 4 | N-Benzoyl-prolinol derivative | Ir(4-Fppy)₃ / Zn(OTf)₂ | Blue LEDs, CH₂Cl₂, 12 h | 91 |
Note: This table summarizes representative results for the reductive ring-opening of various N-benzoyl pyrrolidines, based on published research. acs.org
Introducing functional groups at the C-H bonds of the pyrrolidine ring without opening it presents a significant synthetic challenge due to the general inertness of sp³ C-H bonds. researchgate.net However, several strategies have been developed to achieve this.
One approach involves the dehydrogenation of the pyrrolidine ring to form the corresponding aromatic pyrrole. Recent studies have demonstrated that this can be achieved using the catalyst tris(pentafluorophenyl)borane, B(C₆F₅)₃, in the presence of an alkene as a hydrogen acceptor. nih.govacs.org The proposed mechanism involves a B(C₆F₅)₃-mediated hydride abstraction from the carbon alpha to the nitrogen, forming an iminium ion intermediate which, after further steps, leads to the aromatic pyrrole. nih.govacs.org
A more versatile strategy is the direct, transition-metal-catalyzed C-H functionalization. yale.edu This powerful method allows for the formation of new C-C or C-heteroatom bonds at previously unreactive positions. For example, palladium-catalyzed α-arylation of N-Boc-pyrrolidine has been achieved through enantioselective deprotonation followed by transmetalation and cross-coupling. nih.gov Similarly, iron-catalyzed C-H amination reactions can convert aliphatic C-H bonds into C-N bonds, enabling the synthesis of complex, substituted pyrrolidines. nih.gov These methods often require a directing group to control the regioselectivity of the functionalization. nih.gov
| Transformation | Substrate | Catalyst/Reagent | Product Type | Reference Finding |
|---|---|---|---|---|
| Dehydrogenation | N-Aryl Pyrrolidines | B(C₆F₅)₃ / Alkene | N-Aryl Pyrroles | Forms aromatic pyrroles from saturated rings. acs.org |
| α-Arylation | N-Boc-pyrrolidine | s-BuLi/sparteine, then Pd catalyst | 2-Aryl-N-Boc-pyrrolidine | Achieves enantioselective functionalization at C2. nih.gov |
| β-Arylation | N-AQ-amino acids | Pd(OAc)₂ | β-Aryl amino acids | Requires a directing group (AQ) for regiocontrol. nih.gov |
| Intramolecular Amination | Aliphatic Azides | Iron Dipyrrin Complex | 2,5-Disubstituted Pyrrolidines | Forms pyrrolidine ring via C-H amination. nih.gov |
Note: This table provides an overview of different C-H functionalization strategies applicable to pyrrolidine systems.
Influence of Stereochemistry on Reaction Pathways and Selectivity
The 2-methylpyrrolidine (B1204830) fragment of the target molecule contains a stereocenter at the C2 position. This inherent chirality can exert a profound influence on the stereochemical outcome of reactions occurring at other parts of the molecule, a concept known as asymmetric induction. blogspot.com The 2-methylpyrrolidine group can act as a chiral auxiliary, a molecular fragment that directs the formation of a new stereocenter with a specific configuration, and which can, in principle, be removed later. uwindsor.ca
The primary mechanism for this stereocontrol is steric hindrance. The methyl group at the C2 position creates a diastereotopic environment around the planar enolate formed from the ketone. One face of the enolate is sterically shielded by the methyl group, forcing an incoming electrophile to approach from the less hindered, opposite face. blogspot.com This facial selectivity leads to the preferential formation of one diastereomer over the other.
This principle is well-established in the chemistry of enolates derived from amides of chiral amino alcohols, such as prolinol. harvard.edu For example, in the alkylation of N-acyl derivatives of (S)-2-pyrrolidinemethanol, the Z-enolate is formed selectively, and the chiral pyrrolidine ring effectively blocks one face, leading to high diastereoselectivity in the subsequent alkylation step. harvard.edu Similarly, the SAMP/RAMP hydrazone methodology for asymmetric ketone alkylation relies on a chiral 1-amino-2-(methoxymethyl)pyrrolidine auxiliary to direct the approach of electrophiles to the enolate. uwindsor.ca The predictable nature of this stereodirection makes the 2-methylpyrrolidine moiety a valuable controller of stereochemistry in synthesis.
| Chiral Auxiliary Type | Reaction | Electrophile | Key Finding | Resulting Diastereomeric Excess (d.e. %) |
|---|---|---|---|---|
| (S)-Prolinol Amide | Enolate Alkylation | Iodomethane | The (S)-pyrrolidine moiety directs methylation. | 76% |
| Evans Oxazolidinone (Valinol-derived) | Enolate Alkylation | Benzyl bromide | The chiral auxiliary controls facial selectivity. blogspot.com | >98% |
| SAMP Hydrazone | Ketone Alkylation | Ethyl iodide | The pyrrolidine auxiliary blocks one face of the enolate. uwindsor.ca | >95% |
| (S,S)-(+)-Pseudoephedrine Amide | Enolate Reaction with Aziridines | N-Tosyl aziridine | Chiral auxiliary on the enolate controls the stereochemical outcome of the ring-opening. nih.gov | Up to 96% |
Note: This table showcases the effectiveness of pyrrolidine-based and other chiral auxiliaries in directing the stereochemical outcome of enolate reactions.
Theoretical and Computational Chemistry of 2 Amino 1 2 Methylpyrrolidin 1 Yl Ethanone
Density Functional Theory (DFT) Calculations for Molecular Structure and Energetics
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of computational chemistry for predicting the properties of molecules.
Geometry Optimization and Conformational Energy Profiles
A crucial first step in the computational analysis of a molecule like 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone would be to determine its most stable three-dimensional structure. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state. For a flexible molecule with rotatable bonds, multiple stable conformations may exist.
A detailed conformational analysis would be necessary to identify the various low-energy conformers and the energy barriers between them. This would involve systematically rotating the rotatable bonds and calculating the energy at each step to generate a conformational energy profile. The results of such an analysis would reveal the preferred shapes of the molecule and the energy required for it to change between these shapes.
HOMO-LUMO Analysis and Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. wikipedia.org A smaller gap generally suggests higher reactivity.
A DFT calculation would provide the energies of these frontier orbitals and allow for the calculation of various electronic properties, such as ionization potential and electron affinity.
Table 1: Hypothetical Electronic Properties of this compound
| Property | Description | Hypothetical Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | - |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | - |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | - |
| Ionization Potential (I) | Energy required to remove an electron | - |
| Electron Affinity (A) | Energy released when an electron is added | - |
| Electronegativity (χ) | Tendency to attract electrons | - |
| Chemical Hardness (η) | Resistance to change in electron distribution | - |
| Chemical Softness (S) | Reciprocal of chemical hardness | - |
| Electrophilicity Index (ω) | Propensity to accept electrons | - |
Note: This table is for illustrative purposes only, as no specific data for this compound was found.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. wolfram.comresearchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to attack by electrophiles. Conversely, regions of positive potential (typically colored blue) are electron-poor and are likely sites for nucleophilic attack. An MEP map of this compound would highlight the reactive regions of the molecule, providing insights into its intermolecular interactions.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.gov These simulations provide a dynamic picture of a molecule's behavior, complementing the static information obtained from DFT calculations.
Conformational Transitions and Energy Barriers
MD simulations would allow for the exploration of the conformational landscape of this compound in a more dynamic fashion than a static conformational search. By simulating the molecule's movement over a period of time, it would be possible to observe transitions between different conformations and to estimate the energy barriers associated with these transitions. This information is crucial for understanding the flexibility and dynamic behavior of the molecule.
Mechanistic Insights from Computational Modeling
Computational modeling is instrumental in unraveling the intricate details of chemical reactions. By simulating reaction pathways, chemists can identify transition states, intermediates, and determine the energetic feasibility of different mechanisms.
Transition State Analysis of Key Reactions
Transition state theory is a cornerstone of computational reaction dynamics. The analysis of transition states—the highest energy points along a reaction coordinate—is crucial for understanding how a reaction proceeds. For this compound, transition state analysis could illuminate the mechanisms of its formation or its subsequent reactions. For instance, in a potential synthesis involving the acylation of 2-methylpyrrolidine (B1204830) followed by the introduction of an amino group, computational analysis could pinpoint the exact geometry and energy of the transition states for each step. This would involve mapping the potential energy surface of the reacting system to locate the saddle points corresponding to the transition states.
Table 1: Hypothetical Transition State Analysis Data for a Key Reaction
| Reaction Step | Computational Method | Basis Set | Calculated Activation Energy (kJ/mol) | Key Imaginary Frequency (cm⁻¹) |
| N-acylation | DFT (B3LYP) | 6-31G(d,p) | Data not available | Data not available |
| Amination | MP2 | aug-cc-pVTZ | Data not available | Data not available |
This table is presented as a template for the type of data that would be generated from a transition state analysis. Currently, no such data has been published for this compound.
Calculation of Reaction Rate Coefficients
Building upon transition state analysis, computational methods can be used to calculate reaction rate coefficients. These coefficients quantify the speed of a chemical reaction and are essential for kinetic modeling. By employing statistical mechanics and the energetic information obtained from quantum chemical calculations, rate constants can be predicted over a range of temperatures. For this compound, this would allow for the prediction of its stability and reactivity under various conditions without the need for extensive experimental work.
Quantum Chemical Calculations for Advanced Spectroscopic Parameter Prediction
Quantum chemical calculations are also pivotal in predicting the spectroscopic properties of molecules. These predictions are invaluable for identifying and characterizing compounds, often serving as a guide for experimental spectroscopists.
Advanced computational methods can predict a variety of spectroscopic parameters with high accuracy. For this compound, this could include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Calculation of chemical shifts (¹H and ¹³C) and coupling constants. These predictions would be highly sensitive to the conformation of the 2-methylpyrrolidine ring and the orientation of the aminoethanone substituent.
Infrared (IR) Spectroscopy: Prediction of vibrational frequencies and intensities. This would help in identifying characteristic functional group vibrations, such as the carbonyl (C=O) stretch of the ethanone (B97240) group and the N-H vibrations of the amino group.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Calculation of electronic transition energies and oscillator strengths to predict the absorption spectrum.
Table 2: Hypothetical Predicted Spectroscopic Parameters for this compound
| Spectroscopic Technique | Parameter | Predicted Value (using DFT) |
| ¹³C NMR | Carbonyl Carbon Chemical Shift (ppm) | Data not available |
| ¹H NMR | Amine Proton Chemical Shift (ppm) | Data not available |
| IR | C=O Stretch Frequency (cm⁻¹) | Data not available |
| UV-Vis | λmax (nm) | Data not available |
This table illustrates the type of spectroscopic data that could be generated through quantum chemical calculations. As of now, such predictive data for this compound is not found in the literature.
Synthetic Utility and Application As a Building Block in Complex Molecule Synthesis
Role as an Intermediate in the Synthesis of Nitrogen-Containing Heterocycles
While specific examples of 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone being used as a direct precursor for nitrogen-containing heterocycles are not readily found in the literature, its structure suggests potential pathways for such transformations. The primary amine and the carbonyl group are reactive sites that could participate in cyclization reactions. For instance, condensation of the primary amine with a 1,3-dicarbonyl compound could lead to the formation of substituted pyrroles or pyridines. Similarly, reaction with a β-ketoester could potentially yield dihydropyridinone derivatives. The inherent chirality of the 2-methylpyrrolidine (B1204830) moiety could also be exploited to synthesize chiral heterocyclic structures.
Application in the Construction of Macrocyclic Structures
The bifunctional nature of this compound, possessing both a nucleophilic primary amine and an electrophilic carbonyl group (after conversion to a suitable derivative), makes it a potential candidate for the synthesis of macrocyclic structures. In principle, this compound could be incorporated into a larger linear precursor containing complementary reactive functional groups. Subsequent intramolecular cyclization, for example, via amide bond formation or reductive amination, could then lead to the formation of a macrocycle. The 2-methylpyrrolidine unit would introduce a specific conformational constraint within the macrocyclic ring. However, there is a lack of specific published research demonstrating this application.
Precursor for Advanced Organic Transformations and Derivatizations
The primary amino group and the ketone functionality in this compound serve as handles for a variety of organic transformations and derivatizations. The primary amine can undergo reactions such as acylation, alkylation, sulfonylation, and reductive amination to introduce a wide range of substituents. The carbonyl group is susceptible to nucleophilic attack, allowing for reactions like reduction to an alcohol, Grignard reactions to form tertiary alcohols, and Wittig reactions to form alkenes. These transformations would yield a diverse library of derivatives with potentially interesting chemical and biological properties, though specific examples are not well-documented.
| Functional Group | Potential Transformation | Product Class |
| Primary Amine | Acylation | Amides |
| Primary Amine | Reductive Amination | Secondary Amines |
| Carbonyl Group | Reduction | Secondary Alcohols |
| Carbonyl Group | Grignard Reaction | Tertiary Alcohols |
Chiral Auxiliary or Ligand Precursor in Asymmetric Synthesis
Given the presence of a stereocenter at the 2-position of the pyrrolidine (B122466) ring, this compound could theoretically serve as a precursor for chiral auxiliaries or ligands in asymmetric synthesis. wikipedia.org Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. wikipedia.org The chiral 2-methylpyrrolidine scaffold is a common feature in many successful chiral ligands and catalysts. By modifying the amino and ketone functionalities, it might be possible to synthesize novel chiral ligands for transition metal-catalyzed asymmetric reactions, such as hydrogenation or C-C bond formation. However, the synthesis and application of such ligands derived specifically from this compound have not been reported in the available literature.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The future of organic synthesis is intrinsically linked to the principles of green and sustainable chemistry. solubilityofthings.comacs.orgresearchgate.net For a molecule like 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone, moving beyond traditional multi-step syntheses, which often involve hazardous reagents and generate significant waste, is a critical objective.
Future research should prioritize the development of synthetic strategies that are both efficient and environmentally benign. This includes the exploration of biocatalytic methods, leveraging enzymes to construct the chiral pyrrolidine (B122466) ring or to perform the final amination step with high stereoselectivity. acs.org Another promising avenue is the use of flow chemistry, which can enhance safety, improve reaction control, and enable scalable production. youtube.com The development of one-pot or tandem reactions that minimize intermediate purification steps would also represent a significant advance in the sustainable synthesis of this compound. thieme-connect.com Furthermore, employing renewable feedstocks and greener solvents will be crucial in reducing the environmental footprint of its production. neuroquantology.com
Exploration of New Reactivity Profiles and Cascade Reactions
The unique combination of a secondary amine within the pyrrolidine ring and a primary amine in the side chain, along with a ketone carbonyl group, endows this compound with a rich and largely unexplored reactivity profile. Future investigations should aim to harness this latent reactivity to construct more complex molecular architectures through innovative cascade reactions. rsc.orgacs.orgnih.gov
Cascade reactions, which involve multiple bond-forming events in a single synthetic operation, offer an elegant and efficient pathway to molecular complexity. researchgate.netingentaconnect.comresearchgate.netbenthamdirect.com For instance, the primary amine could serve as a nucleophile to initiate a sequence of reactions, while the pyrrolidine nitrogen could participate in subsequent cyclization or rearrangement steps. The development of novel cascade reactions starting from this scaffold could lead to the rapid synthesis of diverse libraries of N-heterocycles, which are privileged structures in drug discovery. rsc.org Exploring the potential of this compound as a building block in multicomponent reactions is another fertile ground for future research, offering a direct route to structurally complex and diverse molecules. mdpi.com
Advanced In Situ Spectroscopic Studies of Reaction Mechanisms
A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new, more efficient transformations. The application of advanced in situ spectroscopic techniques, often as part of Process Analytical Technology (PAT), can provide real-time insights into the intricate details of chemical reactions involving this compound. researchgate.netmt.comamericanpharmaceuticalreview.com
Integration with Machine Learning for Synthetic Route Prediction and Property Optimization
For this compound, ML models could be employed to identify novel and potentially more efficient synthetic routes that may not be obvious through traditional analysis. nih.gov Beyond synthesis, ML can also be used to predict the physicochemical and biological properties of derivatives of this compound. By training models on structure-activity relationship data, it is possible to identify which structural modifications are most likely to lead to desired biological activities, thereby accelerating the drug discovery process. mdpi.comijpsjournal.comtandfonline.com
Computational Design of Functional Analogs with Tunable Properties
Computational chemistry provides powerful tools for the rational design of new molecules with specific, tailored properties. nih.govmdpi.com By creating in silico models of this compound and its interactions with biological targets, researchers can design novel analogs with enhanced potency, selectivity, or improved pharmacokinetic profiles. researchgate.netunimib.it
Molecular docking and molecular dynamics simulations can be used to predict how analogs of this compound will bind to specific protein targets, providing a rational basis for structural modifications. mdpi.com This computational-driven approach can significantly reduce the number of compounds that need to be synthesized and tested, making the discovery process more efficient and cost-effective. The design of analogs with tunable electronic and steric properties could also lead to the development of new organocatalysts or ligands for transition metal catalysis.
Q & A
Q. Table 1: Biological Activities of Structural Analogs
| Compound Name | Target Receptor | IC50 (nM) | Reference |
|---|---|---|---|
| 2-Amino-1-(pyridin-3-yl)ethanone | mGluR5 | 120 ± 15 | |
| 2-Amino-1-(6-methylpyridin-2-yl)ethanone | Dopamine D2 | 85 ± 10 | |
| 2-Amino-1-(4-methylpiperidin-1-yl)ethanone | Sigma-1 | 450 ± 30 |
Q. Table 2: Synthesis Yield Optimization
| Method | Reagents | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Friedel-Crafts acylation | AlCl3, CH3COCl | 68 | 95 | |
| Reductive amination | NaBH4, NH3 | 82 | 98 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
